molecular formula C16H13ClF3NO2 B5857972 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide

Cat. No. B5857972
M. Wt: 343.73 g/mol
InChI Key: WZWRFCILHZYXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of salt and water transport across epithelial cells. CFTRinh-172 has been used in various studies to investigate the role of CFTR in different physiological and pathological conditions.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide selectively inhibits the CFTR chloride channel by binding to a specific site on the channel protein. The exact binding site is not yet fully understood, but it is believed to be located in the intracellular portion of the channel protein. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide blocks the opening of the CFTR channel, which prevents the transport of chloride ions across the epithelial cell membrane. This results in a decrease in the secretion of fluid and electrolytes across the epithelial surface.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to have various biochemical and physiological effects in different tissues and cell types. In airway epithelial cells, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide reduces the secretion of mucus and fluid, which can help alleviate symptoms of respiratory diseases such as cystic fibrosis and chronic obstructive pulmonary disease. In pancreatic duct cells, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide reduces the secretion of bicarbonate ions, which can help prevent the formation of pancreatic stones in patients with cystic fibrosis-related diabetes. In intestinal epithelial cells, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide reduces the secretion of chloride ions, which can help alleviate symptoms of diarrhea in patients with cystic fibrosis-related enteropathy.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has several advantages for lab experiments. It is a selective inhibitor of the CFTR chloride channel, which allows for the specific investigation of CFTR function. It is also a small molecule inhibitor, which makes it easy to administer and manipulate in cell culture and animal models. However, there are also limitations to the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide. It is not a specific inhibitor of CFTR, as it has been shown to inhibit other ion channels and transporters at high concentrations. It also has limited solubility in aqueous solutions, which can affect its effectiveness and reproducibility in experiments.

Future Directions

For research include the development of more selective and potent CFTR inhibitors, the investigation of the long-term effects of CFTR inhibition, and the exploration of CFTR inhibition as a potential therapeutic strategy for various diseases.

Synthesis Methods

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide was first synthesized by pharmaceutical company Vertex in 2003. The synthesis method involves the reaction of 2-amino-5-chlorobenzoyl chloride with 2-methoxy-3-methylbenzamide in the presence of a base such as triethylamine. The resulting product is then treated with trifluoromethyl iodide to introduce the trifluoromethyl group at the 5-position of the phenyl ring. The final step involves the purification of the product by column chromatography.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has been extensively used in scientific research to investigate the role of CFTR in various physiological and pathological conditions. CFTR is a chloride channel that is expressed in many epithelial tissues, including the airways, pancreas, and intestine. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening disease that affects the respiratory, digestive, and reproductive systems. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has been used to study the function of CFTR in normal and diseased conditions.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-9-4-3-5-11(14(9)23-2)15(22)21-13-8-10(16(18,19)20)6-7-12(13)17/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWRFCILHZYXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide

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